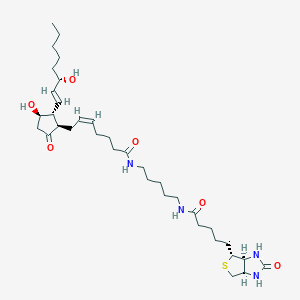

Prostaglandin E2-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H58N4O6S |

|---|---|

Molecular Weight |

662.9 g/mol |

IUPAC Name |

(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1 |

InChI Key |

PREZBUUQJJPPFV-VTPUZKRBSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin E2-Biotin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, immune regulation, and carcinogenesis. Its biological effects are transduced through a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. Understanding the precise mechanisms of PGE2 interaction with its receptors and downstream signaling partners is paramount for the development of novel therapeutics. Prostaglandin E2-biotin (PGE2-biotin) is a chemically modified analog of PGE2 that incorporates a biotin (B1667282) molecule, serving as a powerful affinity probe. This technical guide provides a comprehensive overview of PGE2-biotin, its functions, and its applications in research, with a focus on enabling researchers to effectively utilize this tool for the elucidation of PGE2 signaling pathways.

Introduction to this compound

This compound is a synthetic derivative of Prostaglandin E2 where a biotin molecule is covalently attached, typically via a linker arm to the carboxylic acid end of the PGE2 molecule. This modification allows for the high-affinity and specific interaction of the biotin moiety with streptavidin or avidin, facilitating the detection, purification, and quantification of PGE2 binding partners.

The fundamental principle behind the utility of PGE2-biotin lies in its ability to mimic the biological activity of endogenous PGE2, thereby binding to its cognate EP receptors. The biotin tag serves as a versatile handle for a variety of experimental applications without significantly compromising the binding of the prostaglandin to its receptors.

Key Functions:

-

Affinity Probe: PGE2-biotin is primarily used as an affinity probe to identify and isolate PGE2 binding proteins, including its transmembrane receptors (EP1-EP4).[1][2]

-

Elucidation of Mechanisms of Action: It serves as a critical tool in the broader investigation of the mechanisms of action of prostaglandins.[1][2]

-

Detection in Complexes: This molecule was specifically designed to enable the detection of PGE2 within complexes involving transmembrane receptors, nucleic acids, or other protein binding partners.[1][2]

Physicochemical Properties and Data Presentation

| Property | Value | Reference |

| Molecular Formula | C35H58N4O6S | [3] |

| Molecular Weight | 662.9 g/mol | [3] |

| Appearance | Provided as a solution in ethanol | [3] |

| Purity | ≥95% | [3] |

| Storage | -20°C | [2] |

| Binding Affinity (Kd/Ki) for EP1-EP4 | Not publicly available. Requires empirical determination. | |

| Functional Potency (EC50/IC50) | Not publicly available. Requires empirical determination. |

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a range of cellular responses. PGE2-biotin can be utilized to investigate these pathways by, for example, quantifying receptor expression levels in different cell types or by isolating receptor complexes for downstream analysis.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers will need to optimize these protocols for their specific experimental systems.

Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of PGE2-biotin to a specific EP receptor. It is based on the principle of competition between a radiolabeled ligand (e.g., [3H]-PGE2) and the unlabeled competitor (PGE2-biotin).

Materials:

-

Cell membranes expressing the EP receptor of interest

-

Radiolabeled PGE2 (e.g., [3H]-PGE2)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold PBS)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare a series of dilutions of PGE2-biotin in binding buffer.

-

Incubation: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of PGE2-biotin.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-PGE2 as a function of the log concentration of PGE2-biotin. The IC50 value (the concentration of PGE2-biotin that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Affinity Chromatography for EP Receptor Pull-Down

This protocol outlines a general procedure for using PGE2-biotin to purify EP receptors from a cell lysate.

Materials:

-

Cells or tissues expressing the EP receptor of interest

-

Lysis buffer (containing non-denaturing detergent, e.g., Triton X-100 or CHAPS, and protease inhibitors)

-

Streptavidin-agarose beads

-

This compound

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., wash buffer containing a high concentration of free biotin or a low pH buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells or tissues in lysis buffer to solubilize membrane proteins.

-

Clarification: Centrifuge the lysate to remove insoluble debris.

-

Pre-clearing: Incubate the lysate with streptavidin-agarose beads alone to reduce non-specific binding.

-

Binding: Incubate the pre-cleared lysate with PGE2-biotin for a sufficient time to allow for binding to the EP receptors.

-

Capture: Add streptavidin-agarose beads to the lysate-PGE2-biotin mixture and incubate to capture the PGE2-biotin-receptor complexes.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the EP receptor of interest.

Conclusion

This compound is an invaluable tool for researchers investigating the complex biology of PGE2 signaling. Its utility as an affinity probe allows for the detailed study of PGE2-receptor interactions and the identification of novel components of the PGE2 signaling pathway. While quantitative binding and functional data for PGE2-biotin require empirical determination, the experimental frameworks provided in this guide offer a solid foundation for its application in the laboratory. The continued use of such chemical probes will undoubtedly contribute to a deeper understanding of prostaglandin biology and aid in the development of targeted therapies for a range of human diseases.

References

Unraveling the Molecular Interactions of Prostaglandin E2: A Technical Guide to the Application of Biotinylated PGE2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. Elucidating the precise mechanisms of PGE2 action is crucial for the development of novel therapeutics. Biotinylated Prostaglandin E2 has emerged as a valuable chemical probe designed for the investigation of these mechanisms. This technical guide provides an in-depth overview of the mechanism of action of biotinylated PGE2, its application in experimental settings, and the underlying signaling pathways.

Introduction to Prostaglandin E2 and its Receptors

Prostaglandin E2 is a member of the prostanoid family of lipid mediators, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes. Upon synthesis, PGE2 is rapidly released from the cell and acts in an autocrine or paracrine manner by binding to its cognate receptors on the surface of target cells.[1]

The four PGE2 receptor subtypes (EP1-4) are transmembrane proteins that couple to different intracellular signaling pathways upon ligand binding, leading to a wide range of cellular responses.[2][3]

-

EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.

-

EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) production.[3]

-

EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

-

EP4 Receptor: Similar to EP2, it is coupled to Gs proteins and elevates intracellular cAMP.

The differential expression of these receptors on various cell types and their distinct signaling cascades account for the multifaceted roles of PGE2 in health and disease.

Biotinylated Prostaglandin E2: A Tool for Discovery

Biotinylated PGE2 is a synthetic analog of PGE2 that incorporates a biotin (B1667282) molecule, a small vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This modification transforms PGE2 into a powerful affinity probe for studying its molecular interactions.[2][4] The core principle behind its use is the ability to "tag and capture" molecules that bind to PGE2. The biotin tag allows for the detection, isolation, and purification of PGE2-binding partners, most notably its receptors, from complex biological samples.[4]

While the addition of a biotin moiety has the potential to alter the binding affinity of the native ligand, studies on other biotinylated prostaglandins, such as a biotinylated analog of prostaglandin A1, have shown that the biological activity can be retained. However, it is crucial for researchers to validate the binding characteristics of biotinylated PGE2 in their specific experimental system.

Mechanism of Action: Receptor Binding and Downstream Signaling

The mechanism of action of biotinylated PGE2 is presumed to mirror that of endogenous PGE2, initiating with the binding to one of the four EP receptors. This interaction triggers a conformational change in the receptor, leading to the activation of associated G-proteins and the subsequent modulation of intracellular second messenger pathways.

PGE2 Receptor Signaling Pathways

The binding of PGE2 to its receptors initiates a cascade of intracellular events. The primary signaling pathways for each receptor are summarized below and illustrated in the accompanying diagrams.

dot

Caption: PGE2 Receptor Signaling Pathways.

Quantitative Data on Receptor Binding

To date, there is a lack of publicly available quantitative data directly comparing the binding affinities (Kd) of biotinylated PGE2 and unmodified PGE2 to the EP receptors. However, studies using radiolabeled PGE2 have provided valuable insights into the binding characteristics of the native ligand. It is imperative for researchers using biotinylated PGE2 to perform their own validation experiments, such as competitive binding assays, to determine the binding affinity and specificity of the biotinylated probe in their system.

Table 1: Binding Affinities of Unmodified Prostaglandin E2 to EP Receptors

| Receptor Subtype | Reported Kd (nM) | Cell/Tissue Type | Reference |

| EP1 | ~30 | Various | General Literature |

| EP2 | ~10-30 | Various | General Literature |

| EP3 | ~1-5 | Various | General Literature |

| EP4 | ~1-5 | Various | General Literature |

Note: The binding affinities can vary depending on the cell type, assay conditions, and radioligand used.

Experimental Protocols

The primary application of biotinylated PGE2 is in affinity-based experiments to isolate and identify its binding partners. Below are detailed methodologies for key experiments.

Pull-Down Assay to Isolate PGE2-Binding Proteins

This protocol describes the use of biotinylated PGE2 to capture its binding partners from a cell lysate, which are then isolated using streptavidin-coated beads.

dot

Caption: Workflow for a Pull-Down Assay using Biotinylated PGE2.

Materials:

-

Biotinylated Prostaglandin E2

-

Control (non-biotinylated) Prostaglandin E2

-

Streptavidin-coated magnetic beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack

-

End-over-end rotator

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Binding of Biotinylated PGE2 to Target Proteins:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

-

Add biotinylated PGE2 to the lysate at a predetermined optimal concentration (e.g., 1-10 µM).

-

As a negative control, add an equimolar amount of non-biotinylated PGE2 to a separate aliquot of the lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Capture of Biotinylated Complexes:

-

Equilibrate the streptavidin-coated magnetic beads by washing them three times with wash buffer.

-

Add the equilibrated beads to the lysate-PGE2 mixture.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Place the tubes on a magnetic rack to capture the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

To elute the bound proteins, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Alternatively, for native protein elution, incubate the beads with a high concentration of free biotin (e.g., 2-5 mM) for 30-60 minutes at room temperature.

-

Use the magnetic rack to separate the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

-

For identification of specific proteins, perform a Western blot analysis using antibodies against the suspected binding partners (e.g., EP receptors).

-

For unbiased identification of novel binding partners, the eluted proteins can be analyzed by mass spectrometry.

-

Competitive Binding Assay

This protocol can be used to determine the binding affinity of biotinylated PGE2 and to validate its specificity.

Materials:

-

Biotinylated PGE2

-

Unlabeled PGE2 (for competition)

-

Cells or cell membranes expressing the target EP receptor

-

Streptavidin-coated plates or beads

-

Detection reagent (e.g., HRP-conjugated anti-biotin antibody or fluorescently labeled streptavidin)

-

Assay buffer (e.g., PBS with 0.1% BSA)

Protocol:

-

Prepare a dilution series of unlabeled PGE2.

-

In a streptavidin-coated microplate, add a constant, saturating concentration of biotinylated PGE2 to each well.

-

Add the increasing concentrations of unlabeled PGE2 to the wells.

-

Add the cell lysate or membrane preparation containing the EP receptors to the wells.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Wash the plate to remove unbound reagents.

-

Add a detection reagent (e.g., HRP-conjugated streptavidin) and incubate.

-

Wash the plate and add a substrate for the detection enzyme.

-

Measure the signal (e.g., absorbance or fluorescence).

-

Plot the signal as a function of the unlabeled PGE2 concentration to determine the IC50, from which the Ki for biotinylated PGE2 can be calculated.

Conclusion

Biotinylated Prostaglandin E2 is a promising tool for the detailed investigation of PGE2's mechanism of action. Its utility in affinity-based applications such as pull-down assays can facilitate the identification and characterization of PGE2 receptor complexes and novel binding partners. However, it is essential for researchers to perform thorough validation to ensure that the biotin modification does not significantly impair the ligand's binding affinity and biological activity. The experimental protocols provided in this guide offer a framework for the effective use of this valuable chemical probe in advancing our understanding of PGE2 signaling in health and disease.

References

Prostaglandin E2-Biotin: An In-Depth Technical Guide for Receptor Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Prostaglandin (B15479496) E2-biotin (PGE2-biotin) as a high-affinity probe for the study of Prostaglandin E2 (PGE2) receptors. PGE2, a principal product of the cyclooxygenase (COX) pathway, mediates a wide array of physiological and pathological processes through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] Understanding the specific interactions between PGE2 and its receptors is crucial for the development of targeted therapeutics. PGE2-biotin, a conjugate of PGE2 and biotin (B1667282), serves as a powerful tool for the detection, isolation, and characterization of these receptors.[2][3]

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by activating distinct intracellular signaling cascades upon binding to its specific G protein-coupled receptors (GPCRs). The EP receptor subtypes are coupled to different G proteins, leading to varied downstream responses.[4]

-

EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.[4]

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their stimulation results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]

-

EP3 Receptor: This receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[4]

The differential expression of these receptor subtypes in various tissues and cell types accounts for the multifaceted roles of PGE2 in health and disease.

Quantitative Data: PGE2 Receptor Binding Affinities

The affinity of PGE2 for its receptors is a critical parameter in understanding its biological activity. The following table summarizes the reported dissociation constants (Kd) and inhibitor constants (Ki) for PGE2 with its human receptor subtypes. It is important to note that these values can vary depending on the experimental system and conditions.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell System | Reference |

| EP1 | [3H]-PGE2 | Ki | 5.3 | Human embryonic kidney (HEK293) cells | [5] |

| EP2 | PGE2 | - | - | - | - |

| EP3 | PGE2 | - | - | - | - |

| EP4 | [3H]-PGE2 | Kd | 0.72 ± 0.12 | Human embryonic kidney (HEK293) cells | [4] |

| EP4 | PGE2 | Ki | 0.75 ± 0.03 | Human embryonic kidney (HEK293) cells | [4] |

| Mixed | [3H]-PGE2 | Kd (High Affinity) | 2 | Human adipocytes | [6] |

| Mixed | [3H]-PGE2 | Kd (Low Affinity) | 56 | Human adipocytes | [6] |

Data for EP2 and EP3 receptors with PGE2 ligand were not sufficiently detailed in the provided search results for a direct comparison.

Experimental Protocols

The use of PGE2-biotin as an affinity probe involves a series of well-defined experimental procedures. These protocols are designed to enable the specific capture and subsequent analysis of EP receptors.

Experimental Workflow Overview

The general workflow for utilizing PGE2-biotin in receptor studies involves the preparation of a cell lysate containing the target receptors, incubation with the biotinylated probe, capture of the probe-receptor complex using streptavidin-conjugated beads, and subsequent analysis of the isolated proteins.

Preparation of Solubilized Membrane Proteins

Objective: To extract membrane-bound EP receptors from cells or tissues in a soluble and functional state.

Materials:

-

Cells or tissue expressing EP receptors

-

Phosphate-buffered saline (PBS), ice-cold

-

Membrane protein extraction buffer (e.g., RIPA buffer supplemented with protease inhibitors)

-

Detergent (e.g., Triton X-100, CHAPS, or dodecyl maltoside at a concentration above its critical micelle concentration)

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

Protocol:

-

Harvest cells by centrifugation or collect tissue samples.

-

Wash the cells or tissue twice with ice-cold PBS.

-

Resuspend the cell pellet or homogenized tissue in ice-cold membrane protein extraction buffer containing a suitable detergent.

-

Incubate on ice for 30-60 minutes with gentle agitation to allow for solubilization of membrane proteins.

-

Further disrupt the cells or tissue using a Dounce homogenizer or sonicator.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris.

-

Carefully collect the supernatant containing the solubilized membrane proteins.

-

Determine the protein concentration of the solubilized fraction using a standard protein assay (e.g., BCA assay).

Affinity Chromatography/Pull-Down Assay

Objective: To isolate EP receptors from the solubilized membrane protein fraction using PGE2-biotin and streptavidin-coated beads.

Materials:

-

Solubilized membrane protein extract

-

PGE2-biotin probe (commercially available, e.g., from Cayman Chemical)[7][8]

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Binding/Wash buffer (e.g., PBS with a low concentration of detergent)

-

Elution buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free biotin)[9][10]

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads)

Protocol:

-

Pre-wash the streptavidin-coated beads with Binding/Wash buffer according to the manufacturer's instructions.

-

Incubate the solubilized membrane protein extract with the PGE2-biotin probe for 1-2 hours at 4°C with gentle rotation to allow for the formation of the receptor-probe complex.

-

Add the pre-washed streptavidin-coated beads to the mixture and incubate for another 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe to bind to the streptavidin.

-

Pellet the beads using a magnetic rack or centrifugation.

-

Discard the supernatant (flow-through).

-

Wash the beads three to five times with ice-cold Binding/Wash buffer to remove non-specifically bound proteins.

-

After the final wash, the beads now contain the purified EP receptor-PGE2-biotin complex.

Elution and Western Blotting

Objective: To release the captured EP receptors from the beads and detect them using specific antibodies.

Materials:

-

Beads with bound receptor-probe complex

-

Elution buffer (e.g., SDS-PAGE sample buffer, 0.1 M glycine (B1666218) pH 2.5, or a buffer containing a high concentration of free biotin)

-

SDS-PAGE gel and running buffer

-

Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target EP receptor subtype

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, resuspending in 2x Laemmli sample buffer and boiling for 5-10 minutes is a common method. Alternatively, competitive elution with free biotin can be used for milder conditions.[9][10]

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-EP1, -EP2, -EP3, or -EP4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Logical Relationships in Affinity Purification

The success of the affinity purification relies on a series of specific molecular interactions. The high affinity and specificity of these interactions ensure the selective isolation of the target receptor.

Conclusion

Prostaglandin E2-biotin is an invaluable tool for researchers studying the pharmacology and cell biology of PGE2 receptors. Its high affinity and the robust nature of the biotin-streptavidin interaction allow for the efficient and specific isolation of EP receptor subtypes from complex biological samples. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful application of this affinity probe in receptor characterization, paving the way for a deeper understanding of PGE2 signaling and the development of novel therapeutic interventions.

References

- 1. scispace.com [scispace.com]

- 2. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound [shop.labclinics.com]

- 9. goldbio.com [goldbio.com]

- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Prostaglandin E2-Biotin Conjugate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes including inflammation, pain, fever, and cancer. Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The Prostaglandin E2-biotin conjugate is a valuable chemical probe designed for the study of these interactions. By incorporating a biotin (B1667282) tag, this conjugate allows for the affinity-based detection, isolation, and characterization of PGE2 binding partners, most notably its receptors. This guide provides a comprehensive overview of the biological activity of PGE2, the functional implications of its biotinylation, and detailed protocols for its use in key experimental assays.

PGE2 Receptor Signaling Pathways

PGE2 elicits diverse and sometimes opposing cellular responses by activating one or more of its four receptor subtypes, each coupled to distinct intracellular signaling cascades.

-

EP1 Receptor: Activation of the EP1 receptor is coupled to Gq, leading to the activation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively.

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). The EP4 receptor can also engage β-arrestin-mediated signaling pathways.

-

EP3 Receptor: The EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Multiple splice variants of EP3 exist, which can further diversify its signaling output.

Quantitative Data: Biological Activity of PGE2

While direct quantitative data on the binding affinity and potency of the PGE2-biotin conjugate are not extensively available in peer-reviewed literature, the biological activity is expected to be comparable to that of unconjugated PGE2 for it to be an effective probe. The addition of the biotin moiety may slightly alter its binding kinetics, which should be considered when designing experiments. The following tables summarize the known binding affinities and potencies for the parent molecule, Prostaglandin E2.

Table 1: Binding Affinities (Kd) of PGE2 for EP Receptors

| Receptor Subtype | Reported Kd (nM) | Cell/Tissue System | Reference |

| EP1 | ~21 | N/A | |

| EP2 | ~11.2 | N/A | |

| EP3 | ~2.9 | N/A | |

| EP4 | 0.72 ± 0.12 | Cloned human EP4 receptor | [1] |

| PGE2 Receptor (unspecified) | 2.0 (high affinity), 56 (low affinity) | Human adipocytes | [2] |

Table 2: Functional Potency (EC50) of PGE2

| Assay | Reported EC50 (nM) | Cell/Tissue System | Reference |

| Inhibition of Lipolysis | 0.9 - 3.8 | Human adipocytes | [2] |

| cAMP Production | Varies by cell type and receptor expression | N/A | [3] |

Experimental Protocols

The biotin tag on the PGE2 conjugate makes it a versatile tool for a range of applications. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the PGE2-biotin conjugate for its receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of PGE2-biotin conjugate for a specific EP receptor.

Materials:

-

Cells or cell membranes expressing the EP receptor of interest.

-

Radiolabeled PGE2 (e.g., [3H]-PGE2).

-

PGE2-biotin conjugate.

-

Unlabeled PGE2 (for positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

96-well filter plates.

-

Vacuum filtration manifold.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of PGE2-biotin conjugate and unlabeled PGE2 in binding buffer. Prepare a working solution of [3H]-PGE2 at a concentration close to its Kd.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Increasing concentrations of PGE2-biotin conjugate or unlabeled PGE2.

-

[3H]-PGE2.

-

Cell membranes (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay

This assay measures the ability of the PGE2-biotin conjugate to stimulate or inhibit the production of cyclic AMP, a key second messenger for EP2 and EP4 (stimulation) and EP3 (inhibition) receptors.

Objective: To determine the functional potency (EC50 or IC50) of the PGE2-biotin conjugate.

Materials:

-

Cells expressing the EP receptor of interest (e.g., HEK293 cells).

-

PGE2-biotin conjugate.

-

PGE2 (positive control).

-

Forskolin (B1673556) (for studying Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

-

Cell Culture: Plate cells in a 96-well or 384-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of PGE2-biotin conjugate and PGE2 in assay buffer containing a PDE inhibitor.

-

Cell Stimulation:

-

For Gs-coupled receptors (EP2, EP4): Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

For Gi-coupled receptors (EP3): Pre-incubate cells with the compound dilutions before stimulating with forskolin to induce cAMP production.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol.

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.

References

An In-Depth Technical Guide to the Interaction of PGE2-Biotin with EP2 and EP4 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Prostaglandin (B15479496) E2-biotin (PGE2-biotin) and the E-type prostanoid receptors 2 (EP2) and 4 (EP4). This document details the binding characteristics of the native ligand, the distinct signaling pathways of each receptor subtype, and provides detailed experimental protocols for characterizing the interaction of PGE2-biotin with these important drug targets.

Introduction to PGE2 and its Receptors: EP2 and EP4

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Both EP2 and EP4 receptors are coupled to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, emerging evidence highlights significant differences in their signaling cascades, creating distinct downstream effects.[1][2][3][4] PGE2-biotin is a valuable chemical probe, serving as a biotinylated analog of PGE2, which allows for its detection and purification in various experimental settings.[5][6]

Quantitative Data: Binding Affinities of PGE2 for EP2 and EP4 Receptors

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| PGE2 | EP2 | 13 nM | [1] |

| PGE2 | EP4 | 0.59 nM | [1] |

| 3H-PGE2 | EP4 | 1.12 ± 0.3 nM | [7] |

Signaling Pathways of EP2 and EP4 Receptors

The signaling pathways initiated by the activation of EP2 and EP4 receptors, while both primarily involving the Gs-cAMP axis, exhibit crucial differences that lead to distinct cellular responses.

EP2 Receptor Signaling

The EP2 receptor exclusively couples to the Gs alpha subunit of the heterotrimeric G protein. This interaction initiates a canonical signaling cascade.

EP2 Receptor Signaling Pathway

Upon binding of PGE2-biotin, the EP2 receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene transcription.

EP4 Receptor Signaling

The EP4 receptor exhibits a more complex signaling profile, coupling to both Gs and the inhibitory G protein (Gi). This dual coupling allows for a more nuanced regulation of cellular processes.[1][2][3]

EP4 Receptor Signaling Pathway

Similar to EP2, EP4 activation stimulates the Gs-cAMP-PKA pathway. However, EP4 can also couple to Gi, which inhibits adenylyl cyclase, thereby providing a negative feedback loop to modulate cAMP levels.[1][2] Furthermore, the βγ subunits of the dissociated Gi protein can activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell growth and survival.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the interaction of PGE2-biotin with EP2 and EP4 receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PGE2-biotin by measuring its ability to compete with a radiolabeled ligand for binding to the EP2 or EP4 receptor.

Workflow Diagram:

Competitive Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation: Prepare membranes from cells overexpressing either human EP2 or EP4 receptors.

-

Assay Buffer: Use a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg protein) with a fixed concentration of [3H]-PGE2 (e.g., 1-5 nM) and a range of concentrations of unlabeled PGE2-biotin (e.g., 10-12 to 10-5 M) in a final volume of 200 µL.

-

Equilibrium: Incubate for 60-120 minutes at room temperature to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of PGE2-biotin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the binding of PGE2-biotin to EP2 or EP4 receptors expressed in cells.

Workflow Diagram:

Pull-Down Assay Workflow

Methodology:

-

Cell Lysis: Lyse cells overexpressing EP2 or EP4 receptors in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Lysate Incubation: Incubate the cell lysate (e.g., 500 µg of total protein) with PGE2-biotin (e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

-

Bead Capture: Add pre-washed streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads (by centrifugation or using a magnetic stand) and wash them several times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using specific primary antibodies against the EP2 or EP4 receptor.

cAMP Measurement Assay

This functional assay measures the downstream signaling of EP2 and EP4 activation by quantifying the production of cyclic AMP.

Workflow Diagram:

cAMP Measurement Assay Workflow

Methodology:

-

Cell Culture: Plate cells expressing EP2 or EP4 receptors in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulation: Treat the cells with a range of concentrations of PGE2-biotin (e.g., 10-12 to 10-5 M) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the PGE2-biotin concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

PGE2-biotin is a powerful tool for investigating the complex biology of the EP2 and EP4 receptors. While they share a primary signaling pathway through Gs-cAMP, the dual coupling of EP4 to Gi and its subsequent activation of the PI3K pathway highlight the distinct roles these receptors play in cellular function. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the specific binding characteristics and functional consequences of PGE2-biotin interaction with EP2 and EP4 receptors, paving the way for the development of more targeted therapeutics.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Role of the Biotin Moiety in PGE2-Biotin Probes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of biotinylated Prostaglandin E2 (PGE2) probes in life sciences research and drug development. It details the underlying principles, experimental workflows, and data presentation for the identification and characterization of PGE2 binding partners.

Introduction to PGE2 and Biotinylated Probes

Prostaglandin E2 (PGE2) is a principal prostanoid and a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] It exerts its effects by binding to a family of four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][3] Understanding the intricate interactions of PGE2 with its receptors and other potential binding partners is crucial for the development of novel therapeutics.

PGE2-biotin probes are powerful chemical tools designed for the study of these interactions.[4] These probes consist of a PGE2 molecule covalently linked to a biotin (B1667282) moiety. The PGE2 portion of the probe retains its ability to bind to its biological targets, while the biotin serves as a high-affinity tag for purification and detection.

The Core Function of the Biotin Moiety

The primary function of the biotin moiety in a PGE2-biotin probe is to act as a robust and specific affinity handle. This functionality is based on the exceptionally strong and stable non-covalent interaction between biotin and the protein streptavidin (or avidin). This interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest known in nature.

By attaching biotin to PGE2, researchers can exploit this interaction to:

-

Isolate and Purify PGE2 Binding Proteins: The biotin tag allows for the selective capture of PGE2-protein complexes from complex biological mixtures, such as cell lysates, using streptavidin-immobilized solid supports (e.g., agarose (B213101) or magnetic beads). This process is commonly known as a pull-down assay or affinity purification.

-

Detect and Quantify Interactions: The biotin tag can be used to detect the presence of PGE2-protein complexes through various analytical techniques, often involving enzyme-conjugated streptavidin.

The PGE2 Signaling Pathway

PGE2 signaling is initiated by the binding of PGE2 to one of its four receptors (EP1-EP4), each coupled to a distinct G protein, leading to the activation of different downstream signaling cascades.[1][3][5]

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

These signaling pathways regulate a multitude of cellular processes, making the study of PGE2's interactions with its receptors a key area of research.

Application: Affinity Purification of PGE2 Binding Partners

A primary application of PGE2-biotin probes is the identification of proteins that interact with PGE2. This is typically achieved through a pull-down assay followed by mass spectrometry. The general workflow is as follows:

-

Immobilization: The PGE2-biotin probe is incubated with streptavidin-coated beads, leading to the immobilization of the probe on the bead surface.

-

Incubation: The immobilized probe is then incubated with a cell lysate or other protein mixture. Proteins that bind to PGE2 will be captured by the probe.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The captured proteins are eluted from the beads.

-

Analysis: The eluted proteins are identified and quantified, typically by mass spectrometry.

Experimental Protocols

The following sections provide a generalized protocol for a pull-down assay using a PGE2-biotin probe. Note: This is a template protocol and must be optimized for the specific cell type, protein of interest, and experimental goals.

Materials and Reagents

-

PGE2-biotin probe (e.g., from Cayman Chemical)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Binding buffer (e.g., PBS with 0.05% Tween-20)

-

Wash buffer (e.g., Binding buffer with increased salt concentration)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and reagents

-

Mass spectrometer and associated reagents

Detailed Methodology

Step 1: Cell Lysis

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

Step 2: Immobilization of PGE2-Biotin Probe

-

Resuspend the streptavidin beads in binding buffer.

-

Add the PGE2-biotin probe to the beads. The optimal concentration of the probe needs to be determined empirically, but a starting point could be in the range of 1-10 µM.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads with binding buffer to remove unbound probe.

Step 3: Incubation with Cell Lysate

-

Add the cell lysate to the beads with the immobilized PGE2-biotin probe. A typical starting amount of total protein is 1-2 mg.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Step 4: Washing

-

Pellet the beads using a magnetic rack or by centrifugation.

-

Discard the supernatant (flow-through).

-

Wash the beads 3-5 times with wash buffer. The stringency of the wash buffer (e.g., salt concentration) may need to be optimized to minimize non-specific binding while preserving the specific interaction.

Step 5: Elution

-

For SDS-PAGE and Western Blotting: Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes.

-

For Mass Spectrometry (Gentle Elution): Add a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) and incubate for 5-10 minutes. Immediately neutralize the eluate with neutralization buffer.

Step 6: Downstream Analysis

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against known or suspected PGE2 binding partners.

-

Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin). Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Presentation

Quantitative data from mass spectrometry analysis should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table is a template for presenting such data.

| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) | Relative Abundance (vs. Control) | Function/Annotation |

| P12345 | PTGER1 | Prostaglandin E receptor 1 (EP1) | 25 | 15.2 | G-protein coupled receptor |

| Q67890 | PTGER2 | Prostaglandin E receptor 2 (EP2) | 32 | 20.5 | G-protein coupled receptor |

| ... | ... | ... | ... | ... | ... |

Conclusion

PGE2-biotin probes are invaluable tools for the investigation of PGE2 signaling pathways and the identification of novel drug targets. The biotin moiety provides a highly specific and robust handle for the affinity purification of PGE2 binding partners. While the experimental protocols require careful optimization, the combination of PGE2-biotin pull-down assays with modern mass spectrometry techniques offers a powerful approach for advancing our understanding of PGE2 biology and its role in health and disease.

References

- 1. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]

Prostaglandin E2-Biotin: A Technical Guide for Lipid Biochemistry Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation, immune modulation, and oncology. Its biological effects are transduced through a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Understanding the specific interactions between PGE2 and its binding partners is crucial for elucidating its complex signaling networks and for developing targeted therapeutics.

Prostaglandin E2-biotin (PGE2-biotin) is a high-affinity probe designed for the detection, characterization, and isolation of PGE2 receptors and other binding proteins.[1][2] By incorporating a biotin (B1667282) moiety, this molecule leverages the high-specificity, high-affinity interaction between biotin and streptavidin for use in a variety of powerful biochemical assays. This guide provides a comprehensive overview of PGE2-biotin, its applications, relevant signaling pathways, and detailed experimental protocols for its use in lipid biochemistry research.

Biochemical Profile and Data

PGE2-biotin is an affinity probe that allows for the detection of PGE2 in complexes with its binding partners, such as transmembrane receptors.[1][3] The biotin ligand is typically attached to the PGE2 molecule via a linker arm. For certain applications, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can be incorporated between PGE2 and biotin to minimize steric hindrance and improve accessibility in aqueous solutions.[4]

Physicochemical Properties

The quantitative data for standard PGE2-biotin and a common variant are summarized below.

| Property | This compound | Prostaglandin E2-PEG11-biotin | Reference(s) |

| CAS Number | 2641624-60-2 | Not available | [1] |

| Molecular Formula | C₃₅H₅₈N₄O₆S | C₅₄H₉₆N₄O₁₇S | [1][4] |

| Molecular Weight | 662.9 g/mol | 1105.4 g/mol | [1][4] |

| Purity | ≥95% | ≥98% | [4][5] |

| Formulation | Solution in ethanol | Solution in ethanol | [1][4] |

| Solubility (mg/ml) | DMF: 10, DMSO: 10, Ethanol: 10, PBS (pH 7.2): 0.1 | DMF: 50, DMSO: 50, Ethanol: 50, PBS (pH 7.2): 1 | [1][4] |

| Storage | -20°C | -20°C | [1][4] |

Receptor Binding Affinities (PGE2)

PGE2-biotin is designed to mimic endogenous PGE2. The binding affinities of the natural ligand, PGE2, to its four receptor subtypes are critical benchmarks for experimental design. The dissociation constant (Kd) indicates the concentration of ligand required to occupy 50% of the available receptors.

| Receptor Subtype | Reported Kd for PGE2 (nM) | Classification | Reference(s) |

| EP1 | ~1-10 (requires higher concentrations for activation) | High Affinity | [6][7] |

| EP2 | ~13 (human), ~12 (mouse) | High Affinity | [8][9] |

| EP3 | ~1-10 | High Affinity | [6][7] |

| EP4 | ~1-10 | High Affinity | [6][7] |

Note: While EP1 and EP2 are high-affinity receptors, their activation may require higher concentrations of PGE2 compared to EP3 and EP4.[6]

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to one of four distinct EP receptors.[10] Each receptor couples to a different G-protein, initiating a unique intracellular signaling cascade. This differential coupling allows PGE2 to have varied, and sometimes opposing, effects depending on the cellular context and receptor expression profile.[11]

Caption: Canonical signaling pathways activated by PGE2 via its four EP receptors.

Applications in Research

The primary application of PGE2-biotin is as an affinity-based probe to identify and isolate PGE2-binding proteins from complex biological samples. This enables a range of downstream applications:

-

Receptor Identification and Profiling: Identifying novel receptors or confirming the presence of known EP receptors in specific tissues or cell lines.

-

Drug Discovery: Screening for compounds that disrupt the interaction between PGE2 and its binding partners.

-

Proteomics: Uncovering novel, non-receptor binding partners for PGE2, which may reveal new biological functions or regulatory mechanisms.[12][13]

-

Assay Development: Using PGE2-biotin as a tracer in competitive binding assays, such as Enzyme-Linked Immunosorbent Assays (ELISA) or similar immunoassays.[14]

Experimental Protocols

The most common use of PGE2-biotin is in affinity purification or "pull-down" assays to isolate binding partners from cell lysates or tissue homogenates. The workflow relies on the strong and specific interaction between biotin and streptavidin-coated beads.

General Workflow for Affinity Pull-Down Assay

The following diagram illustrates the typical workflow for identifying PGE2-biotin binding partners.

Caption: Workflow for identifying protein binding partners using PGE2-biotin.

Detailed Protocol: Affinity Pull-Down from Cell Lysate

This protocol provides a general framework. Critical parameters such as incubation times, buffer composition, and probe concentration should be optimized for each specific experimental system.

A. Materials and Reagents:

-

PGE2-biotin (and unconjugated biotin for control)

-

Cells or tissue expressing the target of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE)

-

Microcentrifuge tubes, magnetic rack (for magnetic beads), rotator.

B. Procedure:

-

Cell Lysis:

-

Culture and harvest cells as required.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding/Incubation:

-

Dilute the clarified lysate to a final protein concentration of 1-2 mg/ml.

-

Set up at least two experimental conditions:

-

Test Sample: Add PGE2-biotin to the lysate at a predetermined optimal concentration (e.g., start with a 10-100 fold molar excess over the estimated receptor concentration).

-

Negative Control: Add an equivalent concentration of unconjugated biotin to a separate aliquot of lysate to control for non-specific binding to the streptavidin beads.

-

-

Incubate the tubes on a rotator for 2-4 hours at 4°C.

-

-

Affinity Capture:

-

While the lysate is incubating, prepare the streptavidin beads according to the manufacturer's instructions. Typically, this involves washing the beads 2-3 times with Lysis Buffer.

-

Add the equilibrated streptavidin beads to the lysate mixture.

-

Incubate on a rotator for 1-2 hours at 4°C to allow the biotinylated complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic rack or gentle centrifugation (2,000 x g for 1 minute).

-

Discard the supernatant.

-

Resuspend the beads in 1 ml of ice-cold Wash Buffer.

-

Repeat the pelleting and resuspension steps for a total of 3-5 washes to thoroughly remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

To elute proteins for analysis by SDS-PAGE/Western Blot, add 50 µL of 2x Laemmli sample buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes.

-

Pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

Conclusion and Future Directions

PGE2-biotin is a versatile and powerful tool for investigating the complex biology of Prostaglandin E2. By enabling the straightforward isolation and identification of PGE2 binding partners, this affinity probe facilitates a deeper understanding of EP receptor signaling and may uncover novel protein interactions and pathways. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust experiments, ultimately advancing lipid research and aiding in the development of new therapeutic strategies targeting the PGE2 axis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [shop.labclinics.com]

- 3. This compound | CAS 2641624-60-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biocompare.com [biocompare.com]

- 6. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LIPID MAPS [lipidmaps.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A biotinylated analog of the anti-proliferative prostaglandin A1 allows assessment of PPAR-independent effects and identification of novel cellular targets for covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An enzyme immunoassay for prostaglandin E2 using biotin-prostaglandin B2 conjugate as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biotin Proximity Labeling to Identify Protein-Protein Interactions for Cavin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Prostaglandin E2-Biotin in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes, including inflammation, immune regulation, and cancer biology. It exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4, each initiating a unique intracellular signaling cascade. The study of PGE2-protein interactions is paramount to understanding its complex biological functions and for the development of novel therapeutics.

Prostaglandin E2-biotin (PGE2-biotin) is a high-affinity probe designed for the detection and isolation of PGE2 binding proteins.[1] This biotinylated analog of PGE2 allows for the capture of its interacting partners, such as receptors and other regulatory proteins, from complex biological mixtures like cell lysates. The strong and specific interaction between biotin (B1667282) and streptavidin is then exploited to isolate these complexes using streptavidin-conjugated beads. This application note provides a detailed protocol for the use of PGE2-biotin in pull-down assays to identify and characterize PGE2-binding proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₅₈N₄O₆S |

| Molecular Weight | 662.9 g/mol |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml |

| Storage | Store at -20°C for up to 2 years |

| Appearance | Solution in ethanol |

Data sourced from manufacturer's specifications.

Table 2: Example Binding Affinities of PGE2 to its Receptors

| Receptor Subtype | Ligand | Binding Affinity (Kd) | Cell Type | Assay Type |

| EP2 | PGE2 | 13 nM | HEK293 | Radioligand displacement assay |

| EP4 | PGE2 | 0.59 nM | HEK293 | Radioligand displacement assay |

Note: This data is for the natural ligand PGE2 and serves as a reference for the expected high-affinity interactions.[2] Binding affinities for PGE2-biotin may vary.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways of Prostaglandin E2 and the experimental workflow for a pull-down assay using PGE2-biotin.

Caption: Prostaglandin E2 signaling through its four receptor subtypes.

Caption: Experimental workflow for PGE2-biotin pull-down assay.

Experimental Protocols

Materials and Reagents

-

PGE2-biotin (stored at -20°C)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

-

Control biotin (to block non-specific binding sites on streptavidin beads)

-

Cell culture reagents

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and reagents

-

Antibodies for western blot validation (e.g., anti-EP2, anti-EP4)

Protocol: Pull-Down of PGE2-Binding Proteins from Cell Lysate

1. Preparation of Cell Lysate a. Culture cells of interest to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (clarified lysate) to a new tube. h. Determine the protein concentration of the lysate using a BCA assay.

2. Binding of PGE2-Biotin to Target Proteins a. In a microcentrifuge tube, add 500 µg to 1 mg of total protein from the cell lysate. b. Add PGE2-biotin to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically. c. As a negative control, prepare a parallel sample with an equivalent concentration of free biotin or a scrambled biotinylated small molecule. d. Incubate the tubes with gentle rotation for 2-4 hours at 4°C.

3. Preparation of Streptavidin Beads a. Resuspend the streptavidin beads by gentle vortexing. b. Transfer an appropriate amount of bead slurry (e.g., 50 µL) to a new tube. c. Wash the beads three times with 1 mL of wash buffer. Use a magnetic stand or centrifugation (500 x g for 1 minute) to separate the beads between washes. d. After the final wash, resuspend the beads in wash buffer to their original volume.

4. Capture of PGE2-Biotin-Protein Complexes a. Add the pre-washed streptavidin beads to the lysate mixture from step 2. b. Incubate with gentle rotation for 1-2 hours at 4°C.

5. Washing a. Pellet the beads using a magnetic stand or centrifugation. b. Discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. With each wash, gently resuspend the beads and then pellet them.

6. Elution a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins by adding 50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. c. Alternatively, for native protein elution for functional assays or mass spectrometry, use a high-salt buffer or a buffer with a low pH. d. Pellet the beads and collect the supernatant containing the eluted proteins.

7. Analysis a. SDS-PAGE and Western Blotting: i. Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel. ii. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. iii. Probe the membrane with primary antibodies against known or suspected PGE2 binding partners (e.g., EP2, EP4) to validate the pull-down. iv. Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate. b. Mass Spectrometry: i. For identification of novel binding partners, the eluted proteins can be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis.

The use of PGE2-biotin in pull-down assays is a powerful technique for the discovery and characterization of proteins that interact with this important lipid mediator. The protocol provided herein offers a comprehensive guide for researchers. Optimization of specific parameters, such as the concentration of PGE2-biotin and the composition of wash buffers, may be necessary for different cell types and experimental systems. This methodology, coupled with downstream analytical techniques like western blotting and mass spectrometry, will continue to be instrumental in elucidating the complex roles of PGE2 in health and disease.

References

- 1. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prostaglandin E2-Biotin in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal bioactive lipid that exerts a wide array of physiological and pathological effects through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] These receptors are implicated in diverse processes including inflammation, pain, fever, and cancer, making them attractive targets for therapeutic intervention. The study of ligand-receptor interactions is fundamental to understanding these processes and for the discovery of novel therapeutics.

Prostaglandin E2-biotin (PGE2-biotin) is a valuable affinity probe designed for the detection and characterization of PGE2 binding to its receptors.[2] This molecule consists of PGE2 covalently linked to biotin (B1667282), enabling non-radioactive detection through the high-affinity interaction between biotin and streptavidin. This allows for the development of sensitive and robust receptor binding assays in various formats.

These application notes provide a comprehensive overview and detailed protocols for the use of PGE2-biotin in competitive receptor binding assays, a crucial tool for screening and characterizing novel ligands targeting the PGE2 receptors.

Prostaglandin E2 Receptor Subtypes and Signaling

PGE2 mediates its effects by binding to four receptor subtypes, each coupled to distinct intracellular signaling pathways:

-

EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels.

-

EP2 Receptor: Coupled to Gs protein, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Coupled to Gi protein, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

-

EP4 Receptor: Similar to EP2, it is coupled to Gs protein and increases intracellular cAMP levels.

The differential expression of these receptors in various tissues and cell types contributes to the diverse biological activities of PGE2.

Quantitative Data: Prostaglandin E2 Receptor Binding Affinities

The following table summarizes the reported binding affinities (Kd) of the natural ligand, Prostaglandin E2, for its human receptors. These values are essential for designing and interpreting competitive binding assays. It is important to note that the affinity of PGE2-biotin may differ from that of unmodified PGE2 due to the biotin modification, and should be experimentally determined.

| Receptor Subtype | Ligand | Binding Affinity (Kd) | Cell/Tissue Source | Reference |

| EP1 | PGE2 | ~3-5 nM | Recombinant | N/A |

| EP2 | PGE2 | ~13 nM | Human Receptor | [3] |

| EP3 | PGE2 | ~1 nM | Recombinant | N/A |

| EP4 | PGE2 | ~1.12 nM | Recombinant | [4] |

Note: The binding affinities can vary depending on the experimental system, including the cell type, membrane preparation, and assay conditions. The values presented here are for reference.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay using PGE2-Biotin

This protocol describes a non-radioactive competitive binding assay to determine the affinity of a test compound for a specific EP receptor subtype. The assay utilizes membranes prepared from cells expressing the receptor of interest, PGE2-biotin as the labeled ligand, and streptavidin-coated microplates for capture and detection.

Materials and Reagents:

-

PGE2-biotin

-

Membrane preparation from cells overexpressing a specific human EP receptor subtype (EP1, EP2, EP3, or EP4)

-

Streptavidin-coated 96-well microplates (clear for colorimetric, white for chemiluminescent, or black for fluorescent assays)

-

Unlabeled PGE2 (for standard curve and positive control)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: e.g., Assay Buffer with 0.05% Tween-20

-

Blocking Buffer: e.g., Assay Buffer with 1% BSA

-

Detection Reagent: e.g., Europium-labeled anti-biotin antibody or Streptavidin-HRP with a suitable substrate (TMB for colorimetric, luminol-based for chemiluminescent, or a fluorescent substrate)

-

Microplate reader capable of detecting the chosen signal

Experimental Workflow:

Caption: Experimental workflow for the competitive receptor binding assay.

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions as required. Create a serial dilution of unlabeled PGE2 for the standard curve (e.g., from 1 pM to 10 µM). Prepare dilutions of the test compounds.

-

Receptor Immobilization: Add 50 µL of the diluted receptor membrane preparation to each well of the streptavidin-coated plate. Incubate for 2 hours at room temperature with gentle agitation.

-

Washing: Aspirate the membrane solution and wash each well three times with 200 µL of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific binding.

-

Competitive Binding:

-

Aspirate the Blocking Buffer.

-

Add 50 µL of Assay Buffer to the 'total binding' wells.

-

Add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM) to the 'non-specific binding' (NSB) wells.

-

Add 50 µL of each unlabeled PGE2 standard dilution to the appropriate wells for the standard curve.

-

Add 50 µL of each test compound dilution to the appropriate wells.

-

Add 50 µL of PGE2-biotin solution (at a concentration close to its Kd, to be determined empirically, e.g., 1-10 nM) to all wells.

-

-

Incubation: Incubate the plate for 2-3 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Washing: Aspirate the solutions from the wells and wash three times with 200 µL of cold Wash Buffer to remove unbound ligands.

-

Detection:

-